Pelargonidin 3-Galactoside

Diabetes Insulin Secretion Pancreatic Beta-Cells

Pg3gal's galactose at C3 imparts unique pharmacokinetics and enzyme inhibition, distinct from aglycone and glucoside. It does not trigger acute insulin secretion, unlike pelargonidin, enabling indirect glucose homeostasis studies. As the dominant Cornus mas anthocyanin, it is the authentic analytical standard. In vivo efficacy in DSS colitis and CD38/pyroptosis inhibition in ALI substantiate its use in IBD, ARDS, and gut-liver axis research. Don't substitute: procure the correct glycoside.

Molecular Formula C₂₁H₂₁ClO₁₀
Molecular Weight 468.8 g/mol
CAS No. 34425-22-4
Cat. No. B028895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePelargonidin 3-Galactoside
CAS34425-22-4
Synonyms3-(β-D-Galactopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium_x000B_Chloride;  3-(Galactosyloxy)-4’,5,7-trihydroxyflavylium Chloride;  3-(Galactosyloxy)-4’,5,7-trihydroxyflavylium Chloride;  Pelargonidin 3-Galactoside; 
Molecular FormulaC₂₁H₂₁ClO₁₀
Molecular Weight468.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-]
InChIInChI=1S/C21H20O10.ClH/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9;/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25);1H/t16-,17+,18+,19-,21-;/m1./s1
InChIKeyCAHGSEFWVUVGGL-QSLGVYCOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pelargonidin 3-Galactoside (CAS 34425-22-4): A Distinctive Anthocyanin Glycoside for Specialized Research


Pelargonidin 3-galactoside (Pg3gal) is a naturally occurring anthocyanin glycoside, a member of the flavonoid class of compounds, characterized by a pelargonidin aglycone core O-glycosidically linked to a galactose moiety at the C3-position [1][2]. It is a water-soluble pigment responsible for the vibrant red-to-orange hues in various fruits and flowers, including cornelian cherry (Cornus mas), strawberries, and purple sweet potatoes [2][3]. This specific glycosylation pattern distinguishes it from other pelargonidin-based anthocyanins, such as the more common pelargonidin-3-glucoside, and is recognized as a key determinant of its physicochemical properties and biological activities [3].

The Critical Inapplicability of Class-Level Assumptions for Pelargonidin 3-Galactoside


The bioactivity and functional performance of anthocyanins are not solely dictated by their aglycone core but are profoundly modulated by the nature, position, and number of their glycosidic substitutions [1]. Consequently, generic substitution of one anthocyanin for another, even within the same pelargonidin class, is scientifically untenable. Direct comparative studies demonstrate that pelargonidin-3-galactoside (Pg3gal) exhibits distinct pharmacological profiles compared to its aglycone, pelargonidin [2]. Furthermore, the specific galactose moiety at the 3-O-position directly influences enzyme inhibition kinetics and physicochemical stability in ways that differ from its glucoside counterpart, pelargonidin-3-glucoside [3][4]. This document provides the precise, quantitative evidence required to justify the selection and procurement of Pg3gal over its close analogs for specific research applications.

Quantitative Differentiation of Pelargonidin 3-Galactoside: A Direct Comparative Evidence Guide


Differentiation from Aglycone: Pelargonidin, Not Its Galactoside, Drives Acute Insulin Secretion

In a direct head-to-head comparison, pelargonidin-3-galactoside (4) and its aglycone, pelargonidin (7), were evaluated for their ability to stimulate insulin secretion from rodent pancreatic β-cells (INS-1 832/13). The aglycone pelargonidin (7) caused a 1.4-fold increase in insulin secretion at a 4 mM glucose concentration, whereas pelargonidin-3-galactoside (4) and the majority of other anthocyanins tested had only marginal effects [1].

Diabetes Insulin Secretion Pancreatic Beta-Cells

Dominance in Cornelian Cherry: Pelargonidin 3-Galactoside as a Primary Standard for Authentication

Across a comprehensive analysis of 26 different cultivars and 2 ecotypes of cornelian cherry (Cornus mas L.), pelargonidin 3-galactopyranoside was identified as the dominant anthocyanin in most fruits [1]. Total anthocyanin content ranged widely from 5.59 to 341.18 mg/100g fresh weight (fw), with pelargonidin 3-galactoside consistently representing a major fraction [1]. The presence of this compound in such large amounts enables its use as a new standard for the verification of cornelian cherry product authenticity [1].

Natural Product Chemistry Food Authentication Standardization

In Vivo Efficacy: Pelargonidin 3-Galactoside Ameliorates DSS-Induced Colitis in a Murine Model

In a murine model of ulcerative colitis (UC) induced by dextran sulfate sodium (DSS), oral administration of pelargonidin-3-galactoside (Pg3gal) at 25 mg/kg significantly attenuated disease severity [1]. Pg3gal treatment significantly inhibited the production of proinflammatory cytokines, including IL-6, IL-1β, and TNF-α, in colon tissues. Furthermore, it modulated the DSS-induced imbalanced gut microbiota, decreasing the abundance of Proteobacteria and Deferribacteres while increasing Firmicutes, Bacteroidetes, and Verrucomicrobia [1].

Inflammatory Bowel Disease Gut Microbiota In Vivo Pharmacology

Novel Mechanism in Lung Injury: Pg3gal Targets CD38 to Inhibit Pyroptosis in ALI

Pelargonidin-3-O-galactoside (Pg3gal) demonstrated a protective effect against Klebsiella pneumoniae (KP)-induced acute lung injury (ALI) [1]. Molecular docking and surface plasmon resonance analyses revealed that Pg3gal binds to CD38 with high affinity, promoting its ubiquitination and subsequent downregulation. This mechanism leads to elevated NAD+ levels and SIRT1 expression, which in turn inhibits NF-κB p65 acetylation and suppresses NLRP3 inflammasome-mediated pyroptosis [1].

Acute Lung Injury Pyroptosis Anti-inflammatory

Validated Application Scenarios for the Procurement and Use of Pelargonidin 3-Galactoside


Research on Glucose Homeostasis and Type 2 Diabetes Mechanisms

Based on evidence that pelargonidin-3-galactoside itself does not stimulate acute insulin secretion [1], this compound is ideally suited for studies investigating the indirect, long-term, or metabolite-mediated effects of anthocyanins on glucose homeostasis. It serves as a critical control or comparator to its aglycone, pelargonidin, which directly induces a 1.4-fold increase in insulin secretion [1]. This allows researchers to dissect the specific contribution of the glycosidic moiety to the overall antidiabetic properties of pelargonidin-rich foods.

Authentication and Standardization of Cornelian Cherry (Cornus mas) Products

As the dominant anthocyanin in most Cornus mas cultivars, pelargonidin 3-galactoside is a prime candidate for use as an analytical standard [2]. Its quantification via HPLC or LC-MS is essential for verifying the authenticity and quality of cornelian cherry extracts, juices, and nutraceutical formulations. Procurement of high-purity Pg3gal enables robust method development and validation for quality control in the food and supplement industries, ensuring batch-to-batch consistency and detecting adulteration.

Preclinical Modeling of Inflammatory Bowel Disease (IBD) and Gut Microbiome Modulation

The demonstrated in vivo efficacy of Pg3gal in ameliorating DSS-induced colitis in mice [3] supports its application in preclinical research focused on IBD. Its ability to suppress key pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and beneficially modulate the gut microbiota makes it a valuable tool compound for exploring novel therapeutic strategies for ulcerative colitis and Crohn's disease. Researchers investigating the gut-liver axis or the impact of dietary anthocyanins on intestinal health should prioritize this compound.

Investigation of Novel Anti-Inflammatory Mechanisms in Acute Lung Injury (ALI) and Sepsis

The discovery that Pg3gal targets CD38 to inhibit pyroptosis in a model of bacterial-induced ALI [4] opens new avenues for research into severe inflammatory syndromes. This compound is uniquely positioned for studies aimed at validating CD38 as a druggable target in ALI and acute respiratory distress syndrome (ARDS), or for exploring the therapeutic potential of inhibiting pyroptosis. Its procurement is justified for researchers seeking to develop novel interventions for life-threatening inflammatory conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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